(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-1,3-thiazol-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSUPTHVBLHZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 5-chloro-1,3-thiazole with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .
Scientific Research Applications
(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins in bacterial and fungal cells .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural distinctions between (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride and related compounds:
- The methanesulfonyl chloride group (CH₂SO₂Cl) offers steric flexibility, whereas the direct sulfonyl chloride (SO₂Cl) in 5-phenyl-1,3-thiazole-4-sulfonyl chloride may exhibit higher reactivity due to reduced steric hindrance .
Structural and Conformational Insights
- Crystallography : Single-crystal diffraction studies (e.g., using SHELX or ORTEP-III ) reveal that fluorophenyl-thiazole derivatives adopt planar conformations with perpendicular fluorophenyl groups, introducing steric and electronic complexity .
- Planarity vs. Steric Effects : The target compound’s simpler structure (lacking extended aromatic systems) may favor better solubility and easier functionalization compared to multi-ring systems in ’s compounds.
Biological Activity
(5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is a significant chemical compound known for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by its sulfonyl chloride functional group, exhibits reactivity towards nucleophiles, making it a valuable intermediate in the synthesis of various biologically active molecules.
- Molecular Formula : C₄H₃Cl₂NO₂S₂
- Molecular Weight : 232.11 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its electrophilic sulfonyl chloride group. This group readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide and sulfonate derivatives. The reactivity profile allows for the introduction of the thiazole moiety into various molecular frameworks, enhancing their biological activity.
Antitumor Activity
Research indicates that thiazole derivatives, including those synthesized from this compound, exhibit significant antitumor properties. For instance:
- IC₅₀ Values : Compounds derived from thiazole rings have shown IC₅₀ values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines .
- Mechanism : The presence of specific substituents on the thiazole ring enhances cytotoxic activity through interactions with critical cellular targets such as Bcl-2 proteins .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Synthesis of Antibiotics : It serves as a precursor in the development of antibiotics targeting bacterial infections due to its ability to form sulfonamide derivatives.
- Inhibition Studies : Various studies have demonstrated that thiazole-based compounds can inhibit key bacterial enzymes, contributing to their effectiveness as antimicrobial agents.
Case Studies
Several case studies highlight the biological significance of this compound:
- Anticancer Compound Development :
-
Antimicrobial Applications :
- Research has shown that thiazole derivatives can effectively inhibit bacterial growth in vitro. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique properties of this compound:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Highly reactive sulfonyl chloride group |
| (5-Chloro-1,3-thiazole) | Moderate Antitumor | Lacks sulfonyl functionality |
| (5-Chloro-N,N-dimethylthiazole) | Weak Antimicrobial | Less electrophilic compared to target compound |
Q & A
Q. What are the common synthetic routes for preparing (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using intermediates like thiazole precursors. For example, Lawesson’s reagent can facilitate sulfur incorporation into the thiazole ring, followed by oxidative chlorination with agents like SOCl₂ or Cl₂ to introduce the sulfonyl chloride group . Alternative routes involve reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in solvents such as dioxane, followed by purification via recrystallization (ethanol-DMF mixtures) . Key parameters include temperature control (20–25°C), stoichiometric ratios, and inert atmospheres to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Structural confirmation requires NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity, IR spectroscopy to identify sulfonyl chloride stretching (~1360–1180 cm⁻¹), and elemental analysis (C, H, N, S, Cl) to validate stoichiometry. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX or ORTEP-III software) provides unambiguous structural data . High-performance liquid chromatography (HPLC) with UV detection ensures purity >95% by quantifying residual reactants.
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Reagent selection : Using excess SOCl₂ (1.5–2.0 eq.) to drive sulfonyl chloride formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity while minimizing hydrolysis .
- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or fractional crystallization improves purity. Scaling reactions using continuous flow reactors can enhance reproducibility .
Q. How does the sulfonyl chloride group’s reactivity influence derivatization for biological activity screening?
- Methodological Answer : The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. For example, reacting with aryl amines generates sulfonamide derivatives, which are screened for antitumor activity against cancer cell lines (e.g., NCI-60 panel) . Kinetic studies (monitored by TLC or LC-MS) guide optimal reaction times (typically 4–12 hrs at RT). Safety protocols (gloveboxes, fume hoods) are critical due to HCl gas release .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies arise from tautomerism, polymorphism, or solvent effects. Solutions include:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .
- X-ray crystallography : Resolve ambiguous NOE correlations or coupling constants .
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformers.
- Isotopic labeling : Use ³⁵S or ³⁷Cl isotopes to trace bond formation in complex mixtures.
Q. What hazard mitigation strategies are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Acid-resistant gloves (neoprene), sealed goggles, and lab coats .
- Ventilation : Local exhaust systems to capture vapors; avoid static discharge (grounded equipment) .
- Spill management : Absorb with inert materials (sand, vermiculite) and neutralize with sodium bicarbonate .
- Waste disposal : Hydrolyze residual compound in ice-cold NaOH (2M) before disposal as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
